Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether
CAS No.: 2205504-21-6
Cat. No.: VC3163645
Molecular Formula: C19H22OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether - 2205504-21-6](/images/structure/VC3163645.png)
Specification
CAS No. | 2205504-21-6 |
---|---|
Molecular Formula | C19H22OS |
Molecular Weight | 298.4 g/mol |
IUPAC Name | 1-methyl-4-[(3-phenylmethoxycyclobutyl)methylsulfanyl]benzene |
Standard InChI | InChI=1S/C19H22OS/c1-15-7-9-19(10-8-15)21-14-17-11-18(12-17)20-13-16-5-3-2-4-6-16/h2-10,17-18H,11-14H2,1H3 |
Standard InChI Key | CVJUGFXGLYAVGI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)SCC2CC(C2)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics
Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether consists of several key structural components that contribute to its chemical behavior and potential applications:
Molecular Structure
The compound features a cyclobutane ring (four-membered carbocyclic structure) as its central framework. This cyclobutyl moiety is substituted at the 3-position by two functional groups: a benzyloxy group (creating the ether functionality) and a [(4-methylphenyl)sulfanyl]methyl group. The 4-methylphenyl (p-tolyl) group connects through a sulfur atom, forming a sulfanyl (thioether) linkage to the methyl spacer attached to the cyclobutane ring.
Functional Groups
The molecule contains several important functional groups:
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Cyclobutyl ring: A strained four-membered carbocyclic structure
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Benzyl ether: The -OCH₂Ph group attached to the cyclobutane
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Sulfanyl (thioether): The sulfur-containing linkage (-S-) between the p-tolyl group and the methyl spacer
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p-Tolyl group: The 4-methylphenyl aromatic ring connected to the sulfur atom
Structural Representation
The structural representation can be visualized as a cyclobutane core with the benzyloxy group and the [(4-methylphenyl)sulfanyl]methyl substituent positioned in a specific stereochemical arrangement, which determines the compound's three-dimensional shape and subsequent reactivity profiles.
Synthetic Pathways
The synthesis of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether involves several strategic chemical transformations, building upon established synthetic methodologies for related cyclobutane derivatives.
General Synthetic Approach
Based on the synthetic strategies commonly employed for similar cyclobutane derivatives, a potential synthetic route would involve:
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Construction of the cyclobutane ring core through cycloaddition or ring-closing reactions
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Functionalization of the cyclobutane with appropriate substituents
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Introduction of the thioether functionality
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Attachment of the benzyl ether group
Key Synthetic Steps
The synthesis can be conceptualized in the following key transformations:
Cyclobutane Ring Formation
Similar to the synthesis of related compounds, the cyclobutane core might be prepared through [2+2] cycloaddition reactions or ring-closing methodologies from appropriately substituted precursors .
Etherification
The benzyl ether moiety would likely be incorporated through reactions with benzyl alcohol under appropriate conditions such as Williamson ether synthesis or related methodologies .
Chemical Properties and Reactivity
The chemical behavior of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is influenced by its functional groups and structural features, allowing predictions about its reactivity.
Benzyl Ether Moiety
The benzyl ether group exhibits reactivity patterns typical of benzyl ethers, including:
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Susceptibility to hydrogenolysis under catalytic conditions
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Cleavage by strong acids
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Potential removal using oxidative conditions similar to those employed for 2-naphthylmethyl ether protecting groups (with reagents like DDQ)
Thioether (Sulfanyl) Group
The sulfanyl moiety can participate in various transformations:
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Oxidation to sulfoxides or sulfones using oxidizing agents
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Alkylation at the sulfur atom
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Coordination with transition metals
Cyclobutane Ring
The strained cyclobutane ring exhibits distinctive reactivity:
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Potential ring-opening under thermal or catalytic conditions
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Susceptibility to ring expansion
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Site for potential functionalization through C-H activation
Oxidation Reactions
The thioether group can undergo oxidation to form:
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Sulfoxides (single oxidation)
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Sulfones (double oxidation)
These transformations can be achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or other peroxide-based reagents.
Reduction Reactions
Potential reduction reactions include:
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Hydrogenolysis of the benzyl ether bond
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Reduction of oxidized sulfur species back to thioethers
Substitution Reactions
The benzyl ether linkage may undergo substitution reactions, especially under acidic or basic conditions, with various nucleophiles replacing the benzyloxy group.
Reaction Conditions and Reagents
The table below summarizes potential reaction conditions for transformations of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether:
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Ether Cleavage | H₂, Pd/C | Room temperature, atmospheric pressure | 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutanol |
Sulfur Oxidation | H₂O₂ or m-CPBA | DCM, 0°C to rt | Sulfoxide or sulfone derivatives |
Benzyl Deprotection | DDQ, β-pinene | DCM/H₂O | 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutanol |
Ring Opening | Lewis acids (e.g., Bi(OTf)₃) | Dichloromethane, room temperature | Ring-opened products |
Physical Properties
While specific experimental data for Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether is limited in the available sources, its physical properties can be reasonably estimated based on similar compounds.
Physical State and Appearance
Based on structurally similar benzyl ethers, this compound would likely be:
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A colorless to pale yellow liquid or low-melting solid
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Possessing aromatic odor characteristics
Solubility Profile
The compound would likely exhibit:
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Good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate
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Limited solubility in alcohols
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Poor solubility in water due to its hydrophobic nature
Estimated Physical Constants
Based on related compounds such as benzyl methyl ether :
Analytical Characterization
Comprehensive characterization of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether would typically employ multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR features would include:
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Signals for the cyclobutane ring protons (approximately δ 1.8-3.0 ppm)
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Benzyl CH₂ group (approximately δ 4.5-5.0 ppm)
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Aromatic protons from both benzyl and p-tolyl groups (δ 7.0-7.5 ppm)
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Methyl group of the p-tolyl moiety (approximately δ 2.3 ppm)
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CH₂ spacer between cyclobutane and sulfur (approximately δ 2.5-3.0 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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C-O stretching (approximately 1050-1150 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
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C-S stretching (approximately 600-700 cm⁻¹)
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Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for purity assessment, with expected retention behavior similar to other benzyl ethers but modified by the presence of the sulfanyl group.
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
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Molecular ion peak corresponding to the molecular weight
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Fragment peaks from benzyl group cleavage
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Fragments resulting from cyclobutane ring opening
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Fragments related to the p-tolyl-sulfanyl moiety
Structure-Property Relationships
The structure of Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether directly influences its chemical and physical behavior through several key relationships.
Conformational Analysis
The cyclobutane ring introduces specific conformational constraints that influence:
Electronic Effects
Several electronic interactions within the molecule affect its properties:
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The electron-donating effect of the p-methyl group on the aromatic ring
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The influence of the sulfur atom on the electron distribution in the molecule
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The electronic properties of the benzyl ether moiety
Stereochemical Considerations
The stereochemistry at the 3-position of the cyclobutane ring would significantly influence:
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